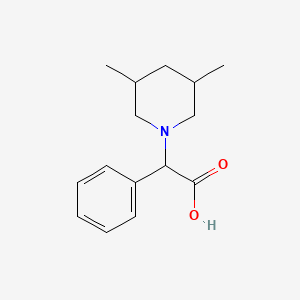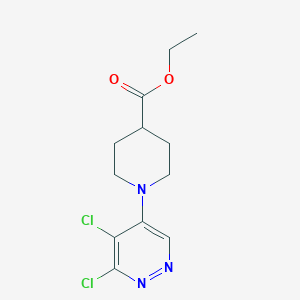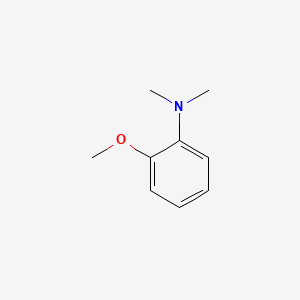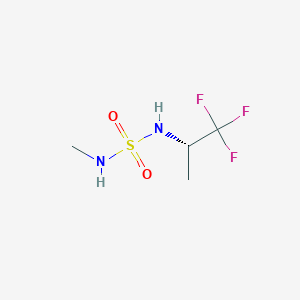
(S)-N-Methyl-1,1,1-trifluoro-2-propylsulfamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-Methyl-1,1,1-trifluoro-2-propylsulfamide is a chiral compound with a unique structure that includes a trifluoromethyl group and a sulfamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Methyl-1,1,1-trifluoro-2-propylsulfamide typically involves the reaction of a suitable amine with a trifluoromethylating agent under controlled conditions. One common method includes the use of trifluoromethyl sulfonamide as a starting material, which is then reacted with an appropriate chiral amine to yield the desired product. The reaction conditions often require the use of a base, such as sodium hydride, and an organic solvent, such as tetrahydrofuran, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques, such as crystallization or chromatography, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-Methyl-1,1,1-trifluoro-2-propylsulfamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfamide group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
(S)-N-Methyl-1,1,1-trifluoro-2-propylsulfamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (S)-N-Methyl-1,1,1-trifluoro-2-propylsulfamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. Additionally, the sulfamide moiety can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-1,1,1-trifluoro-2-propylamine
- N-Methyl-1,1,1-trifluoro-2-propylsulfonamide
Uniqueness
(S)-N-Methyl-1,1,1-trifluoro-2-propylsulfamide is unique due to its chiral nature and the presence of both a trifluoromethyl group and a sulfamide moiety
Propiedades
Fórmula molecular |
C4H9F3N2O2S |
|---|---|
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
(2S)-1,1,1-trifluoro-N-(methylsulfamoyl)propan-2-amine |
InChI |
InChI=1S/C4H9F3N2O2S/c1-3(4(5,6)7)9-12(10,11)8-2/h3,8-9H,1-2H3/t3-/m0/s1 |
Clave InChI |
YAOAOPPXYHQOTD-VKHMYHEASA-N |
SMILES isomérico |
C[C@@H](C(F)(F)F)NS(=O)(=O)NC |
SMILES canónico |
CC(C(F)(F)F)NS(=O)(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


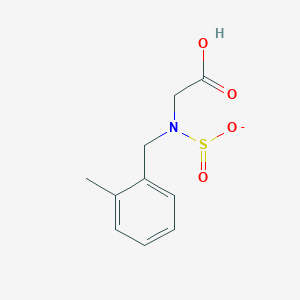
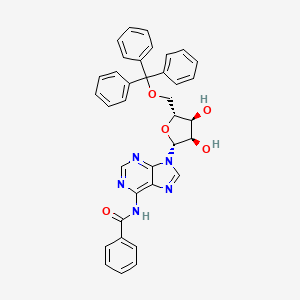
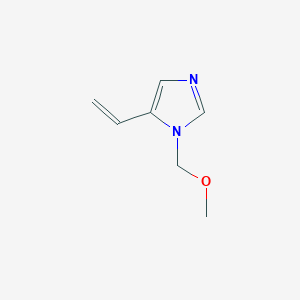
![(6R)-6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B13092826.png)
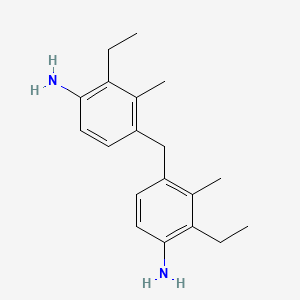
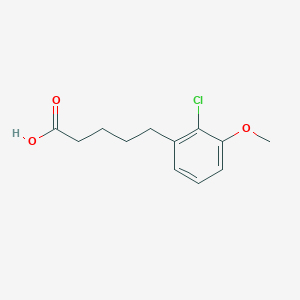
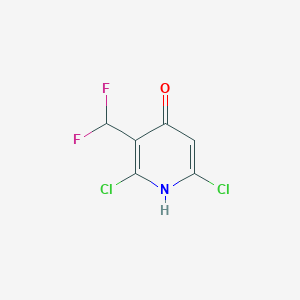
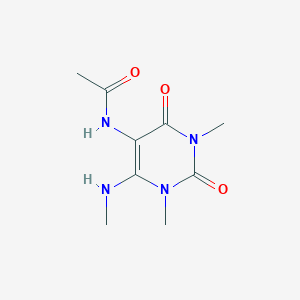
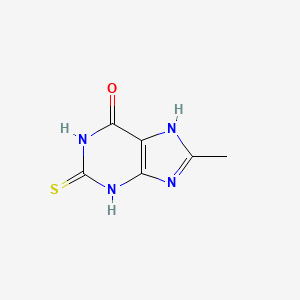
![1'-Benzyl-5-chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13092870.png)
